Cas no 88373-65-3 ((1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid)
88373-65-3 structure
Product Name:(1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
Numero CAS:88373-65-3
MF:C20H26O6
MW:362.416846752167
CID:1922455
PubChem ID:440915
Update Time:2025-04-21
(1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
- (1S,2S,3S,4R,8R,9R,12S)-12-hydroxy-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
- Q27103180
- C06095
- 7-hydroxy-4a-(hydroxymethyl)-1beta-methyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
- LMPR0104170008
- Gibberellin A44 diacid
- 88373-65-3
- Gibberellin A44 open lactone
- (1S,2S,3S,4R,8R,9R,12S)-12-hydroxy-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
- DTXSID80331541
- CHEBI:27531
-
- Inchi: 1S/C20H28O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h12-14,21,26H,1,3-10H2,2H3,(H,22,23)(H,24,25)/p-2
- Chiave InChI: AXEUUXHMKSPQAI-UHFFFAOYSA-L
- Sorrisi: C=C1C2(O)CCC3C(C(C([O-])=O)C4C3(CO)CCCC4(C([O-])=O)C)(C2)C1
Proprietà calcolate
- Massa esatta: 364.189
- Massa monoisotopica: 364.189
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 702
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.29
- Superficie polare topologica: 115Ų
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 562.9°C at 760 mmHg
- Punto di infiammabilità: 308.3°C
- Indice di rifrazione: 1.616
(1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid Letteratura correlata
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
88373-65-3 ((1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso